

Technical Guide: 2-Phenylbutyric Acid-d5 - Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: **2-Phenylbutyric Acid-d5**

Cat. No.: **B564745**

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This technical guide provides a comprehensive overview of the analytical assessment of **2-Phenylbutyric Acid-d5**, a deuterated analog of 2-Phenylbutyric acid. This document outlines typical specifications found in a Certificate of Analysis (CoA), details the experimental protocols for key analytical techniques, and presents a visual workflow for the quality control process.

Compound Information

2-Phenylbutyric Acid-d5 is a stable isotope-labeled compound used in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The deuterium labeling provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled compound.

Table 1: General Compound Information

| Parameter | Value |
|-------------------|--|
| Chemical Name | 2-Phenylbutanoic-3,3,4,4,4-d5 acid |
| CAS Number | 1189708-92-6 |
| Molecular Formula | C ₁₀ H ₇ D ₅ O ₂ |
| Molecular Weight | 169.23 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, chloroform (slightly) |

Quantitative Analysis

The purity and identity of **2-Phenylbutyric Acid-d5** are established through a combination of chromatographic and spectroscopic techniques. The following tables summarize the typical quantitative data presented in a Certificate of Analysis.

Table 2: Purity and Isotopic Enrichment

| Analysis | Specification |
|---------------------------------|---------------------|
| Chemical Purity (HPLC) | ≥95% |
| Isotopic Enrichment (Mass Spec) | ≥98 atom % D |
| Residual Solvents (GC-MS) | Conforms to ICH Q3C |
| Elemental Analysis | Conforms to theory |

Table 3: Spectroscopic and Physical Data

| Analysis | Specification |
|--------------------|---|
| ¹ H-NMR | Conforms to structure |
| Mass Spectrum (MS) | Conforms to structure |
| Melting Point | 39-42 °C (for non-deuterated) [1] |
| Boiling Point | 270-272 °C (for non-deuterated) [1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of **2-Phenylbutyric Acid-d5**. The following sections describe the protocols for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of the compound by separating it from any non-volatile impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.
- Analysis: The sample solution is injected into the HPLC system. The peak area of **2-Phenylbutyric Acid-d5** is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight of the compound and to determine the level of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Ionization Mode: Negative ion mode is typically used for carboxylic acids.
- Data Acquisition: Full scan mode to observe the molecular ion peak.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
- Analysis: The mass spectrum is analyzed to confirm the presence of the $[M-H]^-$ ion corresponding to the molecular weight of **2-Phenylbutyric Acid-d5**. The isotopic distribution of the molecular ion peak is used to calculate the isotopic enrichment.

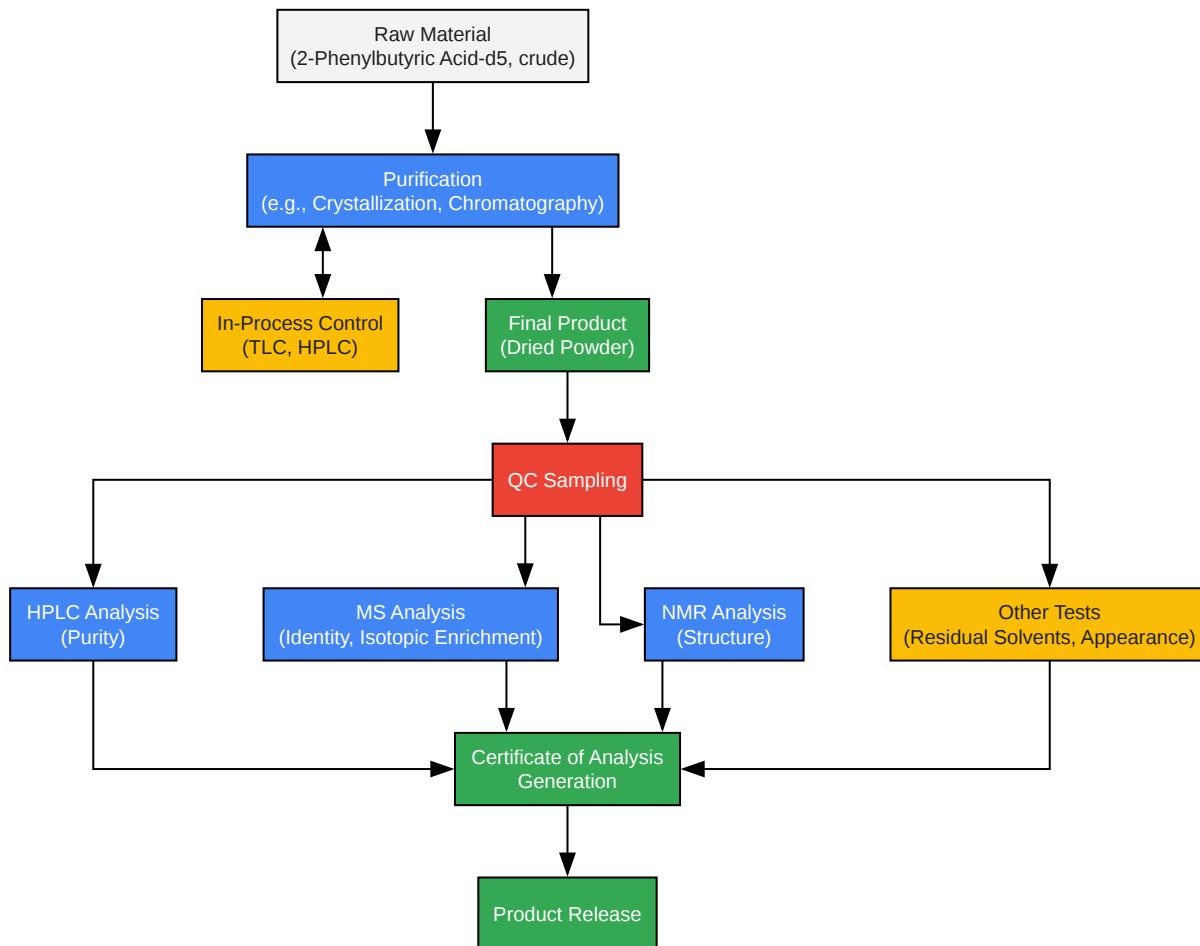
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

^1H -NMR spectroscopy is used to confirm the chemical structure of the compound and to ensure the absence of significant protonated impurities.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: Deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- Analysis: The ^1H -NMR spectrum is recorded. The chemical shifts, splitting patterns, and integration of the signals are compared to the expected spectrum for **2-Phenylbutyric Acid-d5** to confirm its identity and structure. The absence of signals in the regions corresponding to the deuterated positions confirms successful labeling.

Visualized Workflow

The following diagram illustrates the typical analytical workflow for the quality control of a batch of **2-Phenylbutyric Acid-d5**.



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Caption: Analytical workflow for **2-Phenylbutyric Acid-d5** quality control.

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References

- 1. journals.ekb.eg [journals.ekb.eg]
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